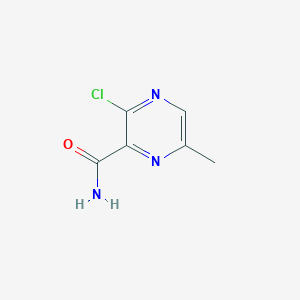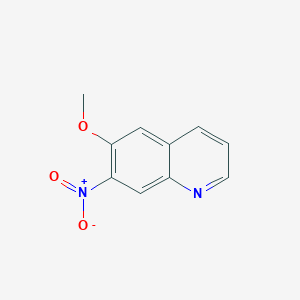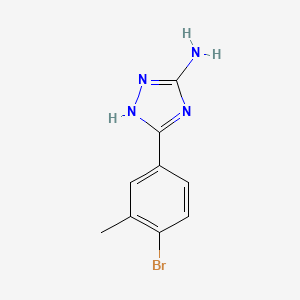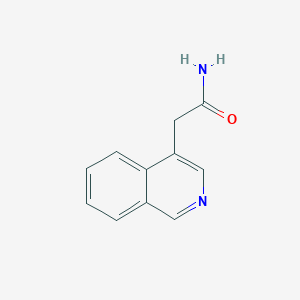
3-Chloro-6-methylpyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methylpyrazine-2-carboxamide is a chemical compound with the molecular formula C6H6ClN3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methylpyrazine-2-carboxamide typically involves the chlorination of 6-methylpyrazine-2-carboxamide. One common method includes the reaction of 6-methylpyrazine-2-carboxamide with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
6-Methylpyrazine-2-carboxamide+SOCl2→this compound+HCl+SO2
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form 3-amino-6-methylpyrazine-2-carboxamide.
Oxidation: Oxidation reactions can convert the methyl group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like benzylamines are commonly used under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: 3-Amino-6-methylpyrazine-2-carboxamide.
Oxidation: 3-Chloro-6-carboxypyrazine-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-methylpyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic properties.
Biological Research: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of certain bacterial enzymes, leading to the disruption of essential metabolic processes. The compound may also interact with nucleic acids, affecting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloropyrazine-2-carboxamide
- 6-Chloropyrazine-2-carboxamide
- 3-Methylpyrazine-2-carboxamide
Uniqueness
3-Chloro-6-methylpyrazine-2-carboxamide is unique due to the presence of both a chlorine atom and a methyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activity .
Eigenschaften
Molekularformel |
C6H6ClN3O |
|---|---|
Molekulargewicht |
171.58 g/mol |
IUPAC-Name |
3-chloro-6-methylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H6ClN3O/c1-3-2-9-5(7)4(10-3)6(8)11/h2H,1H3,(H2,8,11) |
InChI-Schlüssel |
GXGNZVBTVHGDKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Iodo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13664300.png)











![1-Bromo-2-methyl-4-[2-(trimethylsilyl)ethynyl]benzene](/img/structure/B13664388.png)

